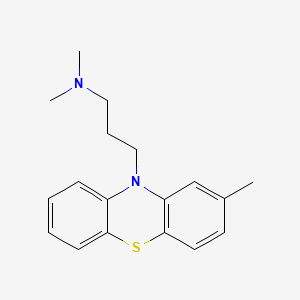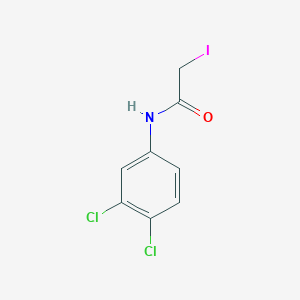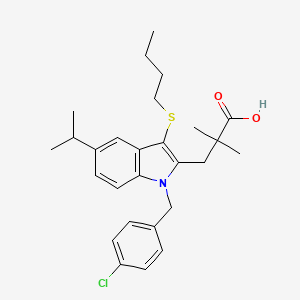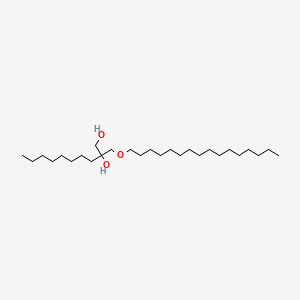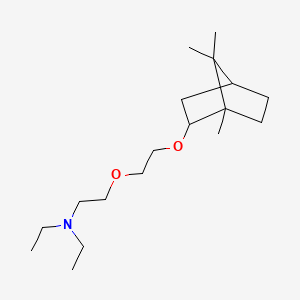
2-(2-(2-Bornyloxy)ethoxy)triethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Bornyloxy)ethoxy)triethylamine is a chemical compound with the molecular formula C18H35NO2. It is known for its unique structure, which includes a bornyl group attached to an ethoxy chain, further linked to a triethylamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Bornyloxy)ethoxy)triethylamine typically involves the reaction of bornyl chloride with triethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bornyl group is introduced to the ethoxy chain. The final step involves the reaction of the intermediate with triethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Bornyloxy)ethoxy)triethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted amines or ethers
Aplicaciones Científicas De Investigación
2-(2-(2-Bornyloxy)ethoxy)triethylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Bornyloxy)ethoxy)triethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The ethoxy and triethylamine moieties play a crucial role in its binding affinity and specificity towards the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-(N,N-Diethylamino)ethoxy)ethoxy)bornane
- N,N-Diethyl-2-(2-(4,7,7-trimethyl-3-bicyclo(2.2.1)heptanyl)oxy)ethoxy)ethanamine
Uniqueness
2-(2-(2-Bornyloxy)ethoxy)triethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the bornyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
34256-92-3 |
|---|---|
Fórmula molecular |
C18H35NO2 |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethoxy]ethanamine |
InChI |
InChI=1S/C18H35NO2/c1-6-19(7-2)10-11-20-12-13-21-16-14-15-8-9-18(16,5)17(15,3)4/h15-16H,6-14H2,1-5H3 |
Clave InChI |
CUPZOFRJARGVBC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCOC1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



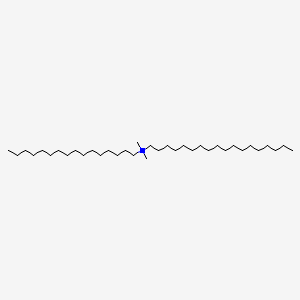
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
![6,7,7-Trimethoxybicyclo[4.2.0]octan-2-one](/img/structure/B12803653.png)
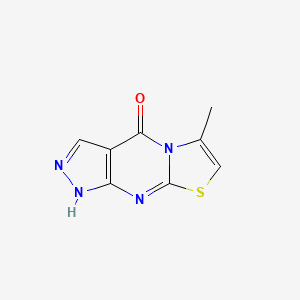
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
